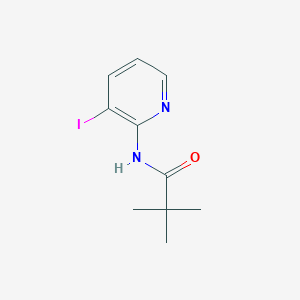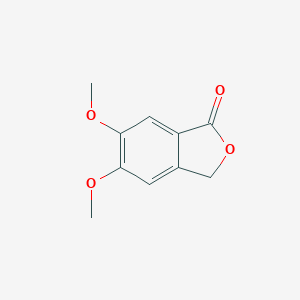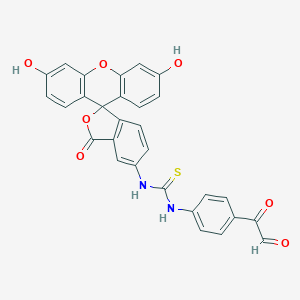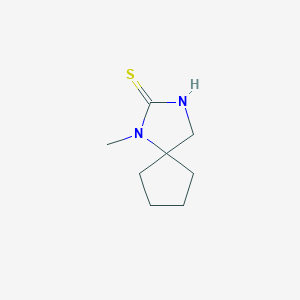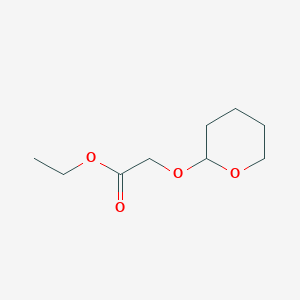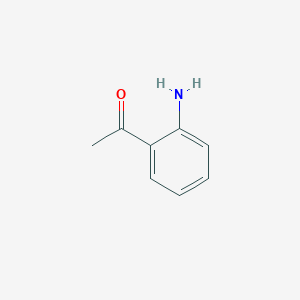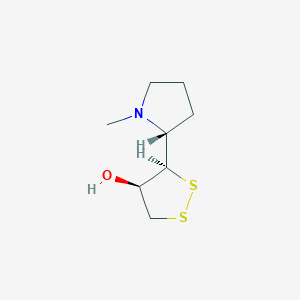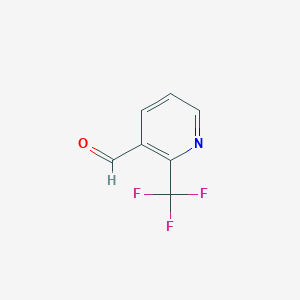
S-(2-Chloroacetyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Chloroacetyl)glutathione (S-2-ClAcGSH) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and toxicology. S-2-ClAcGSH is a derivative of glutathione, a tripeptide molecule composed of cysteine, glycine, and glutamate, which plays a crucial role in cellular detoxification and antioxidant defense.
Applications De Recherche Scientifique
Role in Biotransformation and Toxicity
S-(2-Chloroacetyl)glutathione is involved in the biotransformation of the toxic vinyl halide 1,1-dichloroethylene (DCE). It is a putative intermediate in the process, formed by the sequential acylation and alkylation of glutathione (GSH) molecules. This compound shows properties different from its precursor, ClCH2COCl, in terms of reactivity and selectivity in covalent modification of cellular targets, which is significant in understanding DCE intoxication (Liebler, Latwesen, & Reeder, 1988).
Glutathione Metabolism and Health Implications
Glutathione metabolism, where S-(2-Chloroacetyl)glutathione may play a role, is crucial in maintaining cellular integrity and protecting against DNA damage. Glutathione is involved in antioxidant defense, nutrient metabolism, and regulation of cellular events, impacting various diseases including Alzheimer's, Parkinson's, and diabetes. The understanding of GSH metabolism is essential for developing strategies to improve health and treat diseases (Wu et al., 2004).
Redox and Detoxification Processes
S-(2-Chloroacetyl)glutathione's role in glutathione metabolism implies its involvement in redox and detoxification processes. Glutathione is a key factor in protecting organisms against toxicity and disease, and its impairment is an indicator of tissue oxidative status in humans (Pastore et al., 2003).
Glutathione Complexed Fe-S Centers
Studies have shown that glutathione can coordinate and stabilize Fe-S clusters under physiological conditions, suggesting a role in cellular iron sulfur cluster biosynthesis. S-(2-Chloroacetyl)glutathione, as a glutathione derivative, may be relevant in understanding these biochemical processes (Qi et al., 2012).
Involvement in Cancer Biology
The role of glutathione and its derivatives, including S-(2-Chloroacetyl)glutathione, in cancer biology is multifaceted. They are involved in the maintenance of cell integrity and protection against DNA damage, which is critical in cancer development and progression (Chatterjee & Gupta, 2018).
Propriétés
Numéro CAS |
113668-38-5 |
|---|---|
Nom du produit |
S-(2-Chloroacetyl)glutathione |
Formule moléculaire |
C12H18ClN3O7S |
Poids moléculaire |
383.81 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-chloroacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H18ClN3O7S/c13-3-10(20)24-5-7(11(21)15-4-9(18)19)16-8(17)2-1-6(14)12(22)23/h6-7H,1-5,14H2,(H,15,21)(H,16,17)(H,18,19)(H,22,23)/t6-,7-/m0/s1 |
Clé InChI |
QJDRMMRBPVHMAD-BQBZGAKWSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSC(=O)CCl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |
Séquence |
XXG |
Synonymes |
2-chloroacetylglutathione ClCH2COSG S-(2-chloroacetyl)glutathione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




